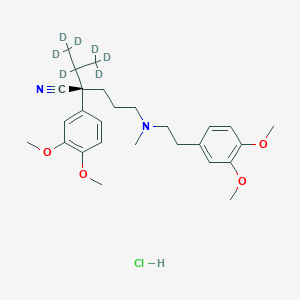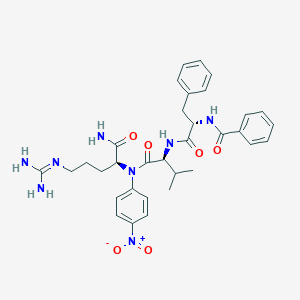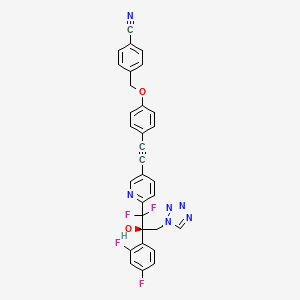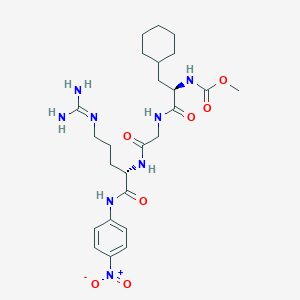
(R)-Verapamil D7 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Verapamil D7 hydrochloride is a deuterated form of the well-known calcium channel blocker, Verapamil. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of Verapamil in biological systems. This compound is particularly useful in research settings where precise tracking of the drug’s behavior is required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Verapamil D7 hydrochloride involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium.
Industrial Production Methods
In an industrial setting, the production of ®-Verapamil D7 hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
®-Verapamil D7 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield Verapamil N-oxide, while reduction may yield Verapamil alcohol derivatives.
Applications De Recherche Scientifique
®-Verapamil D7 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and isotope effects.
Biology: Used to investigate the metabolic pathways and pharmacokinetics of Verapamil.
Medicine: Used in drug development and testing to understand the behavior of Verapamil in the human body.
Industry: Used in the production of deuterated drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
®-Verapamil D7 hydrochloride exerts its effects by blocking calcium channels in the cell membranes. This action inhibits the influx of calcium ions into the cells, which is crucial for various cellular functions such as muscle contraction and neurotransmitter release. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of intracellular calcium levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Propranolol D7 hydrochloride: Another deuterated compound used for similar research purposes.
®-Amlodipine D7 hydrochloride: A deuterated calcium channel blocker with similar applications.
Uniqueness
®-Verapamil D7 hydrochloride is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in research studies. This compound provides valuable insights into the pharmacokinetics and metabolic pathways of Verapamil, making it a crucial tool in scientific research.
Propriétés
Formule moléculaire |
C27H39ClN2O4 |
|---|---|
Poids moléculaire |
498.1 g/mol |
Nom IUPAC |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1/i1D3,2D3,20D; |
Clé InChI |
DOQPXTMNIUCOSY-KMPOVETJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
